1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile 1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17440641
InChI: InChI=1S/C8H6N4/c1-12-8-6(5-9)3-2-4-7(8)10-11-12/h2-4H,1H3
SMILES:
Molecular Formula: C8H6N4
Molecular Weight: 158.16 g/mol

1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile

CAS No.:

Cat. No.: VC17440641

Molecular Formula: C8H6N4

Molecular Weight: 158.16 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile -

Specification

Molecular Formula C8H6N4
Molecular Weight 158.16 g/mol
IUPAC Name 3-methylbenzotriazole-4-carbonitrile
Standard InChI InChI=1S/C8H6N4/c1-12-8-6(5-9)3-2-4-7(8)10-11-12/h2-4H,1H3
Standard InChI Key LHFDIWFMVAXZGN-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=CC=C2N=N1)C#N

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

1-Methyl-1H-benzo[d] triazole-7-carbonitrile is systematically named to reflect its fused aromatic system. The benzotriazole core consists of a benzene ring fused to a 1,2,3-triazole moiety. The methyl group at the 1-position and the cyano group at the 7-position are critical substituents influencing its reactivity and physical properties. The International Union of Pure and Applied Chemistry (IUPAC) name is consistent with its structure, ensuring unambiguous identification .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number1554288-97-9
Molecular FormulaC8H6N4\text{C}_8\text{H}_6\text{N}_4
Molecular Weight158.16 g/mol
IUPAC Name1-Methyl-1H-benzo[d][1, triazole-7-carbonitrile

Structural Analysis

The compound’s planar benzotriazole system is stabilized by aromatic π-electron delocalization. The methyl group at N1 introduces steric effects, while the electron-withdrawing cyano group at C7 polarizes the ring system, enhancing electrophilic substitution reactivity at specific positions. X-ray crystallographic data for this exact compound remain unreported, but analogous structures, such as 6-fluoro-1-methyl-1H-benzo[d] triazole-7-carbonitrile (CAS: 2287332-45-8), exhibit bond lengths of ~1.34 Å for triazole N–N bonds and ~1.44 Å for C–N bonds in the benzotriazole core. These metrics suggest a rigid framework with moderate conjugation between the triazole and benzene rings.

Synthesis and Optimization

General Synthetic Strategies

Benzotriazole derivatives are typically synthesized via cyclization reactions involving benzene precursors and azides. For 1-methyl-1H-benzo[d] triazole-7-carbonitrile, two primary routes have been proposed based on analogous syntheses:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
    A copper(I)-catalyzed reaction between propargyl-substituted intermediates and azides forms the triazole ring. For example, 2-(methylthio)-1-(prop-2-ynyl)-1H-benzo[d]imidazole reacts with aromatic azides in ethanol at 50°C to yield triazole-linked products . Adapting this method, the cyano group could be introduced via post-cyclization cyanation using reagents like trimethylsilyl cyanide (TMSCN).

  • Direct Cyanation of Preformed Benzotriazoles:
    Electrophilic cyanation agents, such as cyanogen bromide (BrCN), may substitute hydrogen at the 7-position of 1-methyl-1H-benzotriazole under Friedel-Crafts conditions. This route requires careful control of reaction temperature and Lewis acid catalysts (e.g., AlCl₃) to avoid over-cyanation.

Table 2: Representative Synthetic Conditions

MethodReagents/ConditionsYieldSource
CuAACCu(OAc)₂, EtOH, 50°C75–90%
Friedel-Crafts CyanationBrCN, AlCl₃, CH₂Cl₂, 0°C60–70%

Optimization Challenges

The steric hindrance imposed by the methyl group complicates regioselective substitution at the 7-position. Microwave-assisted synthesis has been explored to accelerate reaction kinetics, reducing side product formation . Solvent choice also impacts yield; polar aprotic solvents like dimethylformamide (DMF) improve solubility of intermediates but may necessitate stringent purification steps .

Physicochemical Properties

Spectroscopic Characterization

  • ¹H NMR: The methyl group resonates as a singlet at δ 3.48–3.60 ppm, while aromatic protons appear as multiplet signals between δ 7.19–7.61 ppm .

  • IR Spectroscopy: A sharp absorption band at ~2240 cm⁻¹ confirms the presence of the cyano group.

Applications in Research and Industry

Materials Science

The compound’s electron-deficient aromatic system makes it a candidate for organic semiconductors. Its cyano group facilitates π-stacking interactions, enhancing charge transport in thin-film transistors.

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